molecular formula C23H20N2O3 B11061181 6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide

6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide

Cat. No.: B11061181
M. Wt: 372.4 g/mol
InChI Key: NRNJFTGQLKQCOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the naphthalene derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the carboxamide group.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 6-hydroxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide.

    Reduction: Formation of 6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-amine.

    Substitution: Formation of halogenated derivatives of the quinoline moiety.

Scientific Research Applications

6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication. Additionally, the compound may interact with various signaling pathways, modulating cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-amine: Similar structure but lacks the carboxamide group.

    6-hydroxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

6-methoxy-N-(2-quinolin-8-yloxyethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C23H20N2O3/c1-27-20-10-9-17-14-19(8-7-18(17)15-20)23(26)25-12-13-28-21-6-2-4-16-5-3-11-24-22(16)21/h2-11,14-15H,12-13H2,1H3,(H,25,26)

InChI Key

NRNJFTGQLKQCOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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